4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024673
InChI:
InChI=1S/C17H23N3O2/c1-11-4-7-15(10-12(11)2)18-16(21)8-9-17(22)20-19-13(3)14-5-6-14/h4,7,10,14H,5-6,8-9H2,1-3H3,(H,18,21)(H,20,22)/b19-13+
SMILES:
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2CC2)C
Molecular Formula:
C17H23N3O2
Molecular Weight:
301.4 g/mol
4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
CAS No.:
Cat. No.: VC1024673
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O2 |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N//'-[(E)-1-cyclopropylethylideneamino]-N-(3,4-dimethylphenyl)butanediamide |
| Standard InChI | InChI=1S/C17H23N3O2/c1-11-4-7-15(10-12(11)2)18-16(21)8-9-17(22)20-19-13(3)14-5-6-14/h4,7,10,14H,5-6,8-9H2,1-3H3,(H,18,21)(H,20,22)/b19-13+ |
| Standard InChI Key | FCQWLFSQNYAJJX-CPNJWEJPSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C(\C)/C2CC2)C |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2CC2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2CC2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator